molecular formula C16H15F3N6OS2 B2542546 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide CAS No. 780818-78-2

2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide

Cat. No.: B2542546
CAS No.: 780818-78-2
M. Wt: 428.45
InChI Key: YIHSCUOCTIZQQU-UHFFFAOYSA-N
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Description

2-((4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide is a sophisticated synthetic hybrid molecule designed for medicinal chemistry and drug discovery research. It incorporates two privileged pharmacophores—a 1,2,4-triazole and a thiazole ring—linked via a thioacetamide bridge, making it a valuable compound for investigating new therapeutic agents. The 1,2,4-triazole nucleus is a well-known scaffold in medicinal chemistry due to its broad spectrum of biological activities . It is a key structural component in several clinical drugs, including antifungal agents (e.g., fluconazole, voriconazole) and anticancer agents (e.g., anastrozole, letrozole) . This moiety is valued for its ability to interact with biological targets through hydrogen bonding and its favorable pharmacokinetic properties. The incorporation of a thiazole ring, which is also prevalent in bioactive molecules, further enhances the potential of this compound. Thiazole derivatives are frequently explored for their antimicrobial and anticancer properties. The presence of the 3-(trifluoromethyl)benzyl group attached to the thiazole ring is a significant feature, as the trifluoromethyl group is often used in drug design to improve metabolic stability, enhance lipophilicity, and influence binding affinity. This specific molecular architecture suggests potential application in synthesizing novel antibacterial and antifungal agents, as hybrid structures containing triazole and other heterocycles are a prominent research area for overcoming multidrug resistance . Researchers can utilize this compound as a key intermediate or building block to develop new derivatives, study structure-activity relationships (SAR), and screen for inhibitory activity against various bacterial and fungal strains. Furthermore, given the documented anticancer activities of both triazole and thiazole-containing compounds, this hybrid molecule is also of significant interest for cell-based assays and target-based studies in oncology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6OS2/c1-9-23-24-15(25(9)20)27-8-13(26)22-14-21-7-12(28-14)6-10-3-2-4-11(5-10)16(17,18)19/h2-5,7H,6,8,20H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHSCUOCTIZQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide represents a novel class of triazole derivatives that have garnered attention due to their diverse biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, particularly focusing on its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of the compound involves a multi-step process that typically includes the formation of the triazole and thiazole moieties. The final product is characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography to confirm its structure.

Technique Details
NMRSignals observed at 4.95 ppm (CH₂), 5.30 ppm (NH₂), indicating successful synthesis.
IRKey absorption bands at 3345 cm⁻¹ (NH₂), 1681 cm⁻¹ (C=O).
X-rayCrystallographic data confirming molecular geometry.

Antimicrobial Activity

Recent studies have highlighted the potential of triazole derivatives in combating various bacterial strains, including Mycobacterium tuberculosis (Mtb). The compound exhibits significant inhibitory activity against Mtb with an IC50 in the low micromolar range. Notably, it has shown no cytotoxicity in mammalian cells at concentrations exceeding 100 times its effective dose against Mtb .

Key Findings:

  • IC50 against Mtb: Low micromolar concentrations.
  • Cytotoxicity: No significant effects observed in VERO cells at high concentrations.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrate moderate to good activity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Cell Line Inhibition (%) Concentration (μM)
A5494810
HCT1164010

Case Studies

  • Antitubercular Activity: A series of analogs containing the triazole moiety were tested for their ability to inhibit Mtb growth. One particular analog showed an IC50 value of 5.3 μM, indicating strong potential for further development as an antitubercular agent .
  • Anticancer Evaluation: Compounds similar to the target molecule were evaluated for their anticancer effects. Some derivatives demonstrated significant growth inhibition in A549 cells, suggesting that modifications to the thiazole or triazole components could enhance efficacy .

Structure-Activity Relationship (SAR)

The effectiveness of the compound can be attributed to specific structural features. The presence of the trifluoromethyl group on the benzyl moiety enhances lipophilicity and potentially increases membrane permeability, facilitating better bioactivity.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The initial steps often include the formation of the triazole and thiazole rings, which are critical for the biological activity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Research has demonstrated that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazole have been evaluated against a range of bacterial and fungal pathogens. Studies indicate that certain derivatives show promising activity against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism of action is believed to involve interference with microbial cell wall synthesis or metabolic pathways.

CompoundActivity TypeTarget OrganismsReference
Compound AAntibacterialE. coli, S. aureus
Compound BAntifungalC. albicans
Compound CAntiviralInfluenza virus

Anticancer Activity

The anticancer potential of 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide has been explored through various in vitro assays. These studies often utilize cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Results indicate that certain derivatives exhibit cytotoxic effects leading to significant growth inhibition in these cancer cells .

Cell LineCompound TestedPercent Growth InhibitionReference
MCF7Compound D75%
A549Compound E68%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Analogues

The compound belongs to a broader class of 1,2,4-triazole-thioacetamide derivatives. Key structural variations and their impacts are summarized below:

Compound Name Substituents (R₁, R₂, R₃) Biological Activity (IC₅₀ or Notable Properties) Key Reference
Target Compound R₁: CH₃; R₂: 3-(CF₃)benzyl; R₃: Thiazole Limited data; inferred anticancer potential
2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide R₁: CF₃; R₂: 2,4-dimethylphenyl Enhanced lipophilicity; potential CNS activity
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(aryl)acetamides R₁: Furan-2-yl; R₂: Aryl Antiexudative activity (reduced edema in models)
2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide R₁: Allyl; R₂: 4-(benzyloxy)phenyl; R₃: Thiophene Improved solubility; antitumor activity
N'-substituted-2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides R₁: Thiophen-2-ylmethyl; R₂: Hydrazide Antimicrobial (gram-positive bacteria)

Q & A

Q. What is the optimized synthetic route for this compound, and what are the critical reaction conditions?

The synthesis involves multi-step nucleophilic substitution and cyclization. A typical approach includes:

  • Reacting 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in ethanol under reflux with KOH as a base .
  • Coupling the intermediate with 5-(3-(trifluoromethyl)benzyl)thiazol-2-amine via a thioether linkage. Solvent choice (e.g., ethanol or dioxane) and stoichiometric control (1:1 molar ratio) are critical to minimize by-products like unreacted thiols or over-alkylation .
  • Purification via recrystallization (ethanol-DMF mixtures) ensures high yield (70–85%) and purity (>95%) .

Q. Which spectroscopic methods are used to confirm the compound’s structure?

  • IR spectroscopy identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .
  • ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl benzyl protons at δ 7.4–7.6 ppm, methyl triazole protons at δ 2.1 ppm) .
  • Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • Elemental analysis ensures stoichiometric agreement (±0.3% for C, H, N) .

Q. How do solvent polarity and reaction temperature influence synthesis outcomes?

  • Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote side reactions like oxidation. Ethanol balances reactivity and safety .
  • Reflux temperatures (~80°C) accelerate reaction kinetics but require careful monitoring to avoid decomposition. Lower temperatures (20–25°C) are used for acid-sensitive steps .

Advanced Research Questions

Q. What strategies mitigate side reactions during thioether bond formation?

  • Controlled pH : Use KOH (0.002 M) to deprotonate the thiol group without hydrolyzing the acetamide .
  • Stepwise addition : Add chloroacetamide dropwise to prevent local excess, reducing dimerization .
  • By-product removal : Post-reaction water quenching isolates precipitates, while column chromatography (silica gel, ethyl acetate/hexane) removes residual impurities .

Q. How can in vitro anticancer activity be systematically evaluated?

  • Cell line selection : Use panels (e.g., NCI-60) to assess specificity. Dose-response curves (0.1–100 µM) determine IC₅₀ values .
  • Mechanistic assays : Apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and target inhibition (Western blot for kinases) .
  • Controls : Compare with standard drugs (e.g., cisplatin) and include vehicle controls to exclude solvent toxicity .

Q. How do structural modifications improve pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the trifluoromethyl group with cyano or sulfonamide to enhance solubility .
  • Prodrug design : Introduce ester moieties at the acetamide group for better oral bioavailability, which hydrolyze in vivo .
  • Salt formation : Use hydrochloride salts to improve crystallinity and stability .

Q. What computational methods predict target binding modes?

  • Molecular docking (AutoDock/Vina) : Simulate interactions with kinases (e.g., EGFR) using crystal structures (PDB ID: 1M17). Key residues (e.g., Lys721, Thr766) should show hydrogen bonding with the triazole-thioacetamide core .
  • MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and free energy calculations (MM-PBSA) to rank derivatives .

Q. How to resolve contradictions in reported biological activity data?

  • Replicate conditions : Standardize assay protocols (e.g., ATP concentration in kinase assays) and cell culture media .
  • Purity verification : Use HPLC (>98% purity) to exclude batch-to-batch variability .
  • Meta-analysis : Compare logP, IC₅₀, and structural analogs to identify activity trends across studies .

Methodological Notes

  • Synthesis optimization : Track reaction progress via TLC (silica gel, UV detection) .
  • Data validation : Cross-reference spectral data with literature (e.g., SDBS database) .
  • Biological assays : Include triplicate measurements and statistical analysis (e.g., ANOVA, p < 0.05) .

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